molecular formula C5H4O2S3 B8509328 2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester

2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester

Cat. No.: B8509328
M. Wt: 192.3 g/mol
InChI Key: BTRGDYOUCJVDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C5H4O2S3 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H4O2S3

Molecular Weight

192.3 g/mol

IUPAC Name

methyl 2-sulfanylidene-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C5H4O2S3/c1-7-4(6)3-2-9-5(8)10-3/h2H,1H3

InChI Key

BTRGDYOUCJVDIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=S)S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 Grams (0.12 mol) of dimethyl 1,3-dithiol-2-thion-4,5-dicarboxylate synthesized according to the method of G. C. Papavassiliou, et al [Synthetic Metals, Vol. 27 (1988) B-373-B378] was dissolved in 30 ml of hexamethylphosphorictriamide (HMPA), and 12.6 g (0.12 mol) of lithium bromide monohydrate was added. The resultant mixture was heated at 60° C. for 1 hour, the reaction mixture was allowed to cool to room temperature, 200 ml of water was added, and a yellow solid formed was separated by filtering and washed with water. The solid obtained was dried and recrystallized from carbon tetrachloride to give 16.2 g of yellow acicular crystals of methyl 1,3-dithiol-2-thione-4-carboxylate (yield 70%).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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